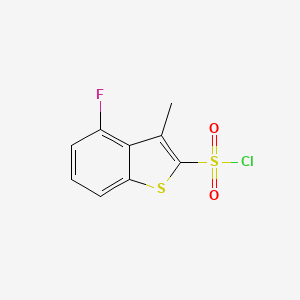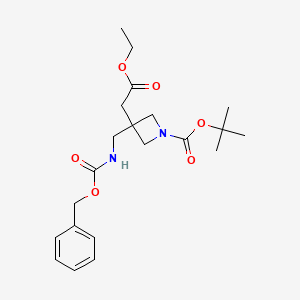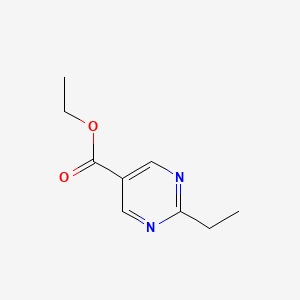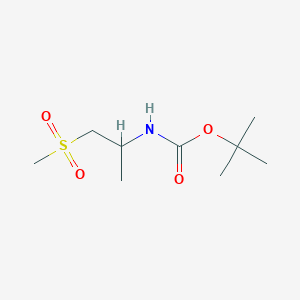
N-(1-méthanesulfonylpropan-2-yl)carbamate de tert-butyle
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate can be represented by the InChI code: 1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) . This indicates that the molecule consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a methanesulfonylpropan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate include a molecular weight of 237.32 . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthèse de la Céftolozane
N-(1-méthanesulfonylpropan-2-yl)carbamate de tert-butyle: est un intermédiaire clé dans la synthèse de la céftolozane, un antibiotique céphalosporine de cinquième génération . Ce composé a montré une forte activité contre les bactéries Gram-positives et Gram-négatives, y compris les souches multirésistantes de Pseudomonas aeruginosa .
Recherche en synthèse organique
En chimie organique, ce composé est utilisé pour la synthèse de diverses molécules organiques. Son rôle d'intermédiaire permet la création de structures complexes par le biais de multiples étapes réactionnelles, telles que l'amination, la réduction, l'estérification et la condensation .
Développement de médicaments
L'utilité du composé dans la synthèse d'antibiotiques comme la céftolozane met en évidence son importance dans le développement de médicaments, en particulier dans la création de nouveaux traitements pour les infections bactériennes résistantes aux antibiotiques actuels .
Mécanisme D'action
Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a chemical compound that can act as a catalyst in some reactions. It is believed to act by forming a coordination complex with the reactants, which then facilitates the reaction. This mechanism is known as the Lewis acid-base mechanism.
Biochemical and Physiological Effects
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased cognitive function. Additionally, tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has been found to possess anti-inflammatory and analgesic properties, as well as anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a valuable reagent for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and its catalytic activity makes it useful for a variety of reactions. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is important to remember that tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a highly reactive compound, and should be handled with care.
Orientations Futures
Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has a variety of potential future applications in the scientific research field. For example, it could be used in the development of new pharmaceuticals, such as drugs for the treatment of neurological disorders. Additionally, it could be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, it could be used in the development of new catalysts for chemical reactions, such as the Heck reaction. Finally, it could be used in the development of new materials, such as nanomaterials.
Safety and Hazards
The safety information for tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMVAHUIPRGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
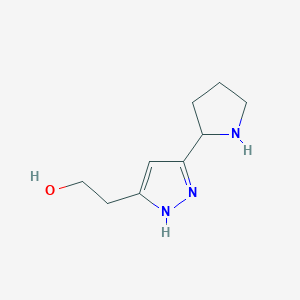
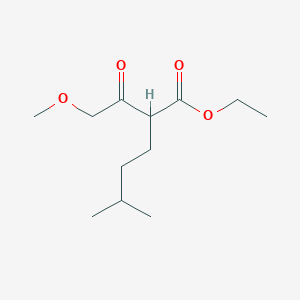
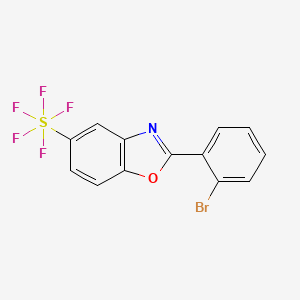
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
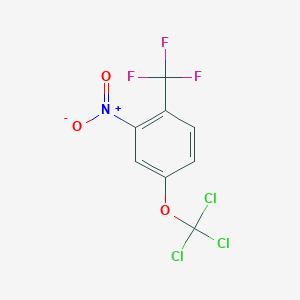
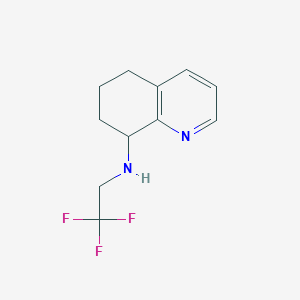
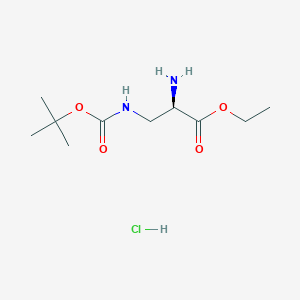
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
